4-(Methanesulfonylmethyl)benzonitrile
Overview
Description
“4-(Methanesulfonylmethyl)benzonitrile” is a chemical compound with the CAS Number: 161417-56-7 . It has a molecular weight of 195.24 and its IUPAC name is 4-[(methylsulfonyl)methyl]benzonitrile .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H9NO2S/c1-13(11,12)7-9-4-2-8(6-10)3-5-9/h2-5H,7H2,1H3 . This indicates that the molecule consists of a benzonitrile group (a benzene ring attached to a nitrile group) and a methanesulfonylmethyl group (a methyl group attached to a sulfonyl group), which is attached to the benzene ring .Scientific Research Applications
Synthesis of Deuterated Compounds
4-(Methanesulfonylmethyl)benzonitrile has been used in the synthesis of deuterated compounds, specifically PF-2413873, for use as a bioanalytical standard in clinical trials. The sulfone-containing substituent of this compound was labeled through base-catalyzed exchange, highlighting its role in the synthesis of deuterated analogs of pharmaceuticals (Rozze & Fray, 2009).
Electrolyte Additive for High Voltage Lithium Ion Batteries
In the realm of energy storage, a derivative of this compound, specifically 4-(Trifluoromethyl)-benzonitrile, has been utilized as a novel electrolyte additive for LiNi0.5Mn1.5O4 cathodes in high voltage lithium-ion batteries. This additive significantly improved the cyclic stability and capacity retention of the battery, demonstrating its potential in enhancing the performance of high-voltage lithium-ion batteries (Huang et al., 2014).
Studies in Photoinduced Charge-Transfer Compounds
4-(Dimethylamino)benzonitrile, another derivative, has been extensively studied as a photoinduced charge-transfer compound. It has been used to investigate ultrafast intramolecular charge transfer processes in various research studies, contributing significantly to our understanding of the dynamics in excited electronic states of such compounds (Rhinehart, Challa, & McCamant, 2012).
Proton Exchange Membranes in Fuel Cells
Partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers, including benzonitrile derivatives, have been synthesized and characterized for their application in proton exchange membranes for direct methanol fuel cells (DMFC) and H2/air fuel cells. These compounds demonstrate how benzonitrile derivatives can contribute to the development of advanced materials for energy conversion technologies (Sankir et al., 2007).
Corrosion Inhibition Studies
In the field of materials science, benzonitrile derivatives have been studied as corrosion inhibitors for mild steel in acidic environments. These studies not only highlight the potential of benzonitrile derivatives in protecting industrial materials but also contribute to the understanding of the molecular mechanisms behind corrosion inhibition (Chaouiki et al., 2018).
Properties
IUPAC Name |
4-(methylsulfonylmethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-13(11,12)7-9-4-2-8(6-10)3-5-9/h2-5H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHUDPUCEPCGDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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